5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-N-phenyl-1H-pyrazole-3-carboxamide
Description
5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-N-phenyl-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring, a phenyl group, and a piperidinylsulfonyl moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C22H24N4O4S |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
3-(4-methoxy-3-piperidin-1-ylsulfonylphenyl)-N-phenyl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C22H24N4O4S/c1-30-20-11-10-16(14-21(20)31(28,29)26-12-6-3-7-13-26)18-15-19(25-24-18)22(27)23-17-8-4-2-5-9-17/h2,4-5,8-11,14-15H,3,6-7,12-13H2,1H3,(H,23,27)(H,24,25) |
InChI Key |
SFXYZAJZGXLCKO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NC3=CC=CC=C3)S(=O)(=O)N4CCCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-N-phenyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using phenyl chloride and aluminum chloride as a catalyst.
Attachment of the Piperidinylsulfonyl Moiety: The piperidinylsulfonyl group can be introduced through a nucleophilic substitution reaction using piperidine and a sulfonyl chloride derivative.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product, this compound, under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-N-phenyl-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carboxylic acid, while reduction of a nitro group can yield an amine.
Scientific Research Applications
5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-N-phenyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-N-phenyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol
- (4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl)boronic acid
Uniqueness
5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-N-phenyl-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various scientific research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
